Iloperidone Impurity 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

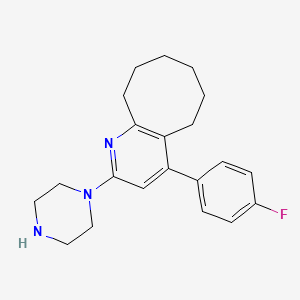

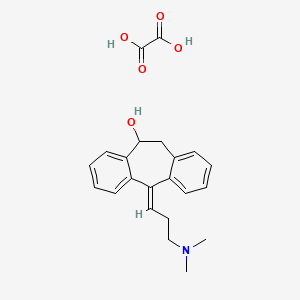

Iloperidone Impurity 4 is a synthetic compound that has been studied in recent years due to its potential as a therapeutic agent. It is an analog of the antipsychotic drug iloperidone and has been found to possess similar properties to iloperidone, including antipsychotic and anxiolytic effects. Iloperidone Impurity 4 has been studied for its ability to modulate the activity of the 5-HT2A receptor, a serotonin receptor that is involved in the regulation of mood, anxiety, and other cognitive functions. In addition, Iloperidone Impurity 4 has been found to possess anticonvulsant and anti-inflammatory properties.

Applications De Recherche Scientifique

Enhancement of Bioavailability

Iloperidone: , an atypical antipsychotic drug, faces challenges with solubility and bioavailability. Research has focused on enhancing the in vitro dissolution and in vivo bioavailability characteristics of iloperidone by formulating and optimizing lipid-based formulations like Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) . These systems can improve the solubility and dissolution rate, potentially leading to better therapeutic outcomes.

Pharmacokinetic Optimization

The optimization of pharmacokinetic parameters is crucial for the efficacy of any drug. Using advanced design methods such as the Box-Behnken Design , researchers have been able to create formulations that significantly improve the pharmacokinetic profile of iloperidone, leading to an increase in its bioavailability when administered orally .

Cytochrome P450 2D (CYP2D) Modulation

Iloperidone has been shown to modulate the expression and activity of Cytochrome P450 2D (CYP2D) enzymes in the liver and brain. This modulation can influence the pharmacological effect of iloperidone by affecting the rate of dopamine and serotonin synthesis or the metabolism of neurosteroids .

Attenuation of Extrapyramidal Symptoms

By affecting CYP2D activity in the brain, particularly in the dopaminergic nigrostriatal pathway, iloperidone may help attenuate extrapyramidal symptoms, which are common side effects of antipsychotic medications .

Pharmacokinetic Interactions

Chronic administration of iloperidone can lead to pharmacokinetic interactions involving CYP2D substrates in the liver. This is an important consideration for the co-administration of iloperidone with other medications that are metabolized by the same enzyme system .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Iloperidone Impurity 4 involves the conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Sodium borohydride", "Hydrogen peroxide", "Acetic anhydride", "Pyridine" ], "Reaction": [ "Step 1: Conversion of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine-5-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Reaction of the acid chloride with sodium nitrite and copper sulfate in hydrochloric acid to form the corresponding diazonium salt.", "Step 3: Reduction of the diazonium salt with sodium borohydride in acetic acid to form the corresponding amine.", "Step 4: Oxidation of the amine with hydrogen peroxide in acetic acid to form the corresponding imine.", "Step 5: Reduction of the imine with sodium borohydride in methanol to form the desired Iloperidone Impurity 4." ] } | |

Numéro CAS |

133455-04-6 |

Nom du produit |

Iloperidone Impurity 4 |

Formule moléculaire |

C25H29FN2O4 |

Poids moléculaire |

440.52 |

Apparence |

Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

1-Desacetyl 1-Propionyl Iloperidone; 1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)propan-1-one |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)

![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)

![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)